2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
This compound features a 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline core with a 7-oxo group, an acetamide moiety at position 6, and a (4-ethylanilino)methyl substituent at position 6. The 4-ethylanilino group introduces hydrophobicity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-14-3-5-17(6-4-14)24-12-16-9-15-10-19-20(29-8-7-28-19)11-18(15)25(22(16)27)13-21(23)26/h3-6,9-11,24H,2,7-8,12-13H2,1H3,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIWPBVRKDQQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)N)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multiple steps. The starting materials often include quinoline derivatives and appropriate amines. The reaction conditions may involve:
Heating: To facilitate the formation of the dioxino ring.
Catalysts: Such as palladium or other transition metals to promote coupling reactions.
Solvents: Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DCM, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(a) 2-(8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(4-methoxyphenyl)acetamide
- Key Difference: Replaces the (4-ethylanilino)methyl group with a thioether-linked ethyl group.
- Implications : The sulfur atom may increase electronegativity, altering electronic distribution and redox sensitivity. The 4-methoxyphenyl acetamide enhances lipophilicity compared to the target compound’s simpler acetamide .
(b) 2-(8-Benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Key Difference: Substitutes the (4-ethylanilino)methyl with a benzoyl group and adds a 9-oxo moiety.
Modifications in the Acetamide Side Chain
(a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1(4H)-quinolinyl]acetamide
(b) N-[4-[(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)sulfamoyl]phenyl]acetamide
- Key Difference : Incorporates a sulfamoyl linker and chloro substituent.
Core Scaffold Analogues
(a) Quinoxaline-2,3(1H,4H)-dione Derivatives
- Example: 6-(4-Amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione (Compound 7).
- Key Difference: Replaces the dioxinoquinoline core with a quinoxaline-dione system.
- However, reduced aromaticity may decrease membrane permeability .
Structure-Activity Relationship (SAR) Trends
Biological Activity
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the quinoline derivatives class, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's structure includes a quinoline core fused with a dioxin moiety, contributing to its pharmacological properties.
The molecular formula of the compound is C29H29N3O5, with a molecular weight of approximately 483.6 g/mol. Its structure features multiple functional groups that enhance its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C29H29N3O5 |
| Molecular Weight | 483.6 g/mol |
| Solubility | Not specified |
| Stability | Moderate |
The biological activity of this compound is likely multifaceted due to its complex structure. Compounds with similar features have been found to exhibit various mechanisms of action:
- Enzyme Inhibition : Preliminary studies indicate that derivatives similar to this compound can inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, suggesting potential applications in treating diseases like Alzheimer's and diabetes.
- Cytotoxic Effects : The compound has shown cytotoxic effects against various cancer cell lines in vitro, indicating its potential as an anticancer agent.
- Antimicrobial Activity : The presence of the quinoline and dioxin moieties suggests that this compound may possess antimicrobial properties, which are common among similar derivatives .
Case Studies and Research Findings
Research has demonstrated the biological activity of compounds structurally related to this compound:
- Anticancer Studies : A study evaluating various quinoline derivatives found significant activity against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.
- Antimicrobial Activity : Another study reported that similar compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics in light of rising antibiotic resistance .
- Neuroprotective Effects : Research into the neuroprotective effects of quinoline derivatives indicated that certain modifications could enhance their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
